An In-depth Technical Guide to 3-Ethyl-1-isopropyl-1H-pyrazole (CAS Number 1007518-56-0)
An In-depth Technical Guide to 3-Ethyl-1-isopropyl-1H-pyrazole (CAS Number 1007518-56-0)
Disclaimer: Publicly available information directly corresponding to CAS number 1007518-56-0 is limited. This guide has been constructed by leveraging established principles of pyrazole chemistry and extrapolating data from structurally analogous compounds to provide a comprehensive technical overview for research and development professionals.
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. This guide focuses on a specific derivative, 3-Ethyl-1-isopropyl-1H-pyrazole, providing a detailed exploration of its anticipated chemical properties, plausible synthetic routes, and potential applications based on the current understanding of pyrazole chemistry.
Physicochemical Properties and Structural Elucidation
Table 1: Predicted Physicochemical Properties of 3-Ethyl-1-isopropyl-1H-pyrazole
| Property | Predicted Value | Rationale/Reference Compound(s) |
| Molecular Formula | C₈H₁₄N₂ | Deduced from IUPAC name |
| Molecular Weight | 138.21 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid | Based on similar N-alkylated pyrazoles[4] |
| Boiling Point | ~180-200 °C | Extrapolated from related pyrazoles |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | General solubility of N-alkylated heterocycles[5] |
Structural Diagram:
Caption: Chemical structure of 3-Ethyl-1-isopropyl-1H-pyrazole.
Proposed Synthesis Methodologies
The synthesis of 3,5-disubstituted-1H-pyrazoles is well-documented, with several reliable methods available.[6] A highly plausible route to 3-Ethyl-1-isopropyl-1H-pyrazole involves the cyclocondensation of a β-diketone equivalent with isopropylhydrazine.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for 3-Ethyl-1-isopropyl-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-penten-3-one (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add isopropylhydrazine (1.1 eq) to the solution. An acid catalyst (e.g., acetic acid) or base catalyst may be employed to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-Ethyl-1-isopropyl-1H-pyrazole, a combination of spectroscopic techniques would be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the ethyl group (a quartet and a triplet), and two distinct signals for the pyrazole ring protons. |
| ¹³C NMR | Resonances for all eight carbon atoms, with characteristic shifts for the sp² carbons of the pyrazole ring and the sp³ carbons of the alkyl substituents. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the calculated molecular weight (138.21). |
| Infrared (IR) Spectroscopy | C-H stretching and bending frequencies for the alkyl groups and C=N and C=C stretching vibrations characteristic of the pyrazole ring.[7] |
Potential Applications in Research and Drug Development
While specific applications for this compound are not yet documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[2]
-
Agrochemicals: Many pyrazole derivatives exhibit insecticidal, fungicidal, and herbicidal properties. The specific substitution pattern of 3-Ethyl-1-isopropyl-1H-pyrazole could be explored for novel crop protection agents.[8]
-
Pharmaceuticals: Pyrazoles are integral to numerous approved drugs.[1] Potential therapeutic areas for this compound could include anti-inflammatory, analgesic, and anticancer applications, pending further research.[2]
-
Material Science: Pyrazole-based ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The N-isopropyl group could influence the steric and electronic properties of such materials.
Signaling Pathway Context (Hypothetical):
Should this pyrazole derivative exhibit inhibitory activity against a kinase, for example, its mechanism could be visualized as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety, Handling, and Storage
Given the lack of specific safety data, precautions should be based on related pyrazole compounds.[9][10]
-
Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][9]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9][10]
Conclusion
3-Ethyl-1-isopropyl-1H-pyrazole represents an intriguing yet underexplored member of the vast pyrazole family. This guide provides a foundational understanding of its likely properties, synthesis, and potential applications, drawing upon the rich chemistry of its structural relatives. It is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and similar novel pyrazole derivatives. Further experimental validation is necessary to confirm the predictions outlined herein and to fully unlock the potential of this compound.
References
-
PubChem. (n.d.). ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Material Safety Data Sheet. (2005, October 9). Isopropyl alcohol.
- Combi-Blocks, Inc. (2023, March 25).
- AFG Bioscience LLC. (n.d.).
- TCI Chemicals. (n.d.).
- TSI. (2017, January 17).
- (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm.
-
MySkinRecipes. (n.d.). Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Alam, et al. (2025).
- Fisher Scientific. (2025, December 20).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Orient. J. Chem., 38(3), 568-592.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate [myskinrecipes.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. afgsci.com [afgsci.com]
- 11. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 12. tsi.com [tsi.com]
